4-(Trifluoromethoxy)indolin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6F3NO2 |
|---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
4-(trifluoromethoxy)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-7-3-1-2-6-5(7)4-8(14)13-6/h1-3H,4H2,(H,13,14) |
InChI Key |
JUUKWIWBQYMOQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2OC(F)(F)F)NC1=O |
Origin of Product |
United States |
Synthetic Methodologies and Routes to 4 Trifluoromethoxy Indolin 2 One and Its Precursors
Classical and Contemporary Approaches for Indolin-2-one Core Construction
The formation of the indolin-2-one ring system is a cornerstone of synthesizing 4-(trifluoromethoxy)indolin-2-one. This is typically achieved through the cyclization of appropriately substituted phenylacetic acid or aniline (B41778) derivatives.
Cyclization Reactions for Lactam Formation
One of the fundamental methods for constructing the indolin-2-one core is through the intramolecular cyclization of a 2-aminophenylacetic acid derivative. This process, which results in the formation of the characteristic γ-lactam ring, is a well-established strategy in heterocyclic chemistry.
A common approach involves the reduction of a 2-nitrophenylacetic acid derivative to the corresponding amine, which can then undergo spontaneous or acid-catalyzed cyclization. For instance, the synthesis of 4-chloro-2-nitrophenylacetic acid has been reported, which serves as a precursor for the corresponding 6-chlorooxindole. google.com A similar strategy can be envisioned for this compound, starting from 2-nitro-4-(trifluoromethoxy)phenylacetic acid. The reduction of the nitro group, often accomplished with reagents like iron in acetic acid or catalytic hydrogenation, would yield the 2-amino-4-(trifluoromethoxy)phenylacetic acid, which would then cyclize to the desired indolin-2-one.
Reductive cyclization of o-nitrostyrenes, catalyzed by transition metals like iron, also provides a route to indolin-2-one derivatives. acs.org This method offers an alternative pathway where the core structure is assembled through a different bond-forming strategy.
Approaches Utilizing Isatin (B1672199) Derivatives as Precursors
Isatins (1H-indole-2,3-diones) are versatile and widely used precursors for the synthesis of a variety of heterocyclic compounds, including indolin-2-ones. irapa.orgresearchgate.net The reduction of the C3-keto group of an isatin is a common and effective method for preparing the corresponding indolin-2-one.
The synthesis of the requisite 4-(trifluoromethoxy)isatin is therefore a key step. Classical methods for isatin synthesis, such as the Sandmeyer and Stolle routes, can be adapted for this purpose. irapa.orggoogle.com The Sandmeyer methodology, for example, involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid to yield the isatin. google.com Applying this to 3-(trifluoromethoxy)aniline (B52521) would be a direct route to 4-(trifluoromethoxy)isatin. The regioselectivity of this cyclization can sometimes be an issue with meta-substituted anilines, potentially leading to a mixture of 4- and 6-substituted isatins. researchgate.net
Modern synthetic methods have also been developed for isatin synthesis. For instance, a two-step strategy for preparing isatins with electron-withdrawing groups has been reported, which could be applicable to the synthesis of 4-(trifluoromethoxy)isatin. irapa.org Once the 4-(trifluoromethoxy)isatin is obtained, its selective reduction at the C3-position can be achieved using various reducing agents, such as catalytic hydrogenation or hydride reagents, to furnish this compound.
Introduction of the Trifluoromethoxy Moiety
The incorporation of the trifluoromethoxy (-OCF3) group onto the aromatic ring is a crucial aspect of the synthesis. This can be achieved either by starting with a pre-functionalized raw material or by introducing the group at a later stage of the synthesis.
Electrophilic Aromatic Substitution Strategies with Trifluoromethoxylating Agents
Direct electrophilic trifluoromethoxylation of the indolin-2-one core is a challenging transformation. However, electrophilic trifluoromethylation of indoles and oxindoles has been achieved using hypervalent iodine reagents. researchgate.net While direct trifluoromethoxylation is less common, the development of new reagents could make this a viable strategy in the future.
A more practical approach involves the electrophilic functionalization of a precursor molecule. For example, the synthesis of 4-(trifluoromethoxy)aniline (B150132), a key starting material, can be achieved through a multi-step process. This can involve the nitration of trifluoromethoxybenzene, followed by reduction of the nitro group to an amine. google.com This aniline derivative can then be used in classical isatin or indolin-2-one syntheses as described above.
Dehydroxylative Trifluoromethoxylation Methodologies
While not explicitly reported for the synthesis of this compound, dehydroxylative trifluoromethoxylation methods represent a potential route. These methods typically involve the conversion of a phenol (B47542) to its corresponding trifluoromethoxy derivative. If a 4-hydroxyindolin-2-one (B81680) or a suitable precursor were available, this could be a potential pathway for introducing the trifluoromethoxy group.
Regioselective Functionalization Approaches
The regioselective synthesis of 4-substituted indoles and indolin-2-ones is a significant challenge in synthetic organic chemistry. acs.org The directing effects of substituents on the aniline or phenylacetic acid precursor play a crucial role in controlling the position of cyclization and subsequent functionalization.
For the synthesis of this compound, the most straightforward approach to ensure the correct regiochemistry is to start with a precursor that already contains the trifluoromethoxy group at the desired position. As mentioned, 3-(trifluoromethoxy)aniline is a key starting material. Its synthesis can be achieved from trifluoromethoxybenzene through nitration and subsequent reduction. The directing effect of the trifluoromethoxy group in the nitration step would need to be carefully considered to obtain the desired meta-nitro isomer, which upon reduction yields 3-(trifluoromethoxy)aniline. This aniline can then be converted to 4-(trifluoromethoxy)isatin, which upon reduction yields the final product.
Advanced Synthetic Protocols
Modern synthetic chemistry has seen the advent of technologies that can significantly improve reaction times, yields, and safety profiles. For the synthesis of this compound, microwave-assisted synthesis and flow chemistry represent powerful tools for optimization.
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.govtandfonline.com This technology can be particularly advantageous in the synthesis of heterocyclic compounds like indolin-2-ones. nih.govresearchgate.net
For the synthesis of this compound, microwave irradiation can be applied to key steps such as the cyclization of an appropriate N-substituted 4-(trifluoromethoxy)aniline derivative. For instance, a plausible route involves the reaction of 4-(trifluoromethoxy)aniline with chloroacetyl chloride to form 2-chloro-N-(4-(trifluoromethoxy)phenyl)acetamide. The subsequent intramolecular cyclization to yield this compound can be significantly accelerated under microwave conditions.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Model Indolin-2-one Formation
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to days | Minutes to a few hours nih.gov |
| Temperature | Often requires high boiling point solvents | Precise temperature control, can reach high temperatures quickly |
| Yield | Moderate to good | Often higher yields researchgate.net |
| Solvent | High-boiling, often toxic solvents | Can be performed with greener solvents or even solvent-free nih.gov |
| Side Reactions | More prone to side product formation | Reduced side reactions due to shorter reaction times |
The benefits of microwave-assisted synthesis extend to the preparation of precursors as well. For example, certain substitution reactions on the aromatic ring of trifluoromethoxybenzene to introduce a nitro group, a common precursor to the aniline, can be expedited. guidechem.com The subsequent reduction of the nitro group to an amine can also be performed efficiently under microwave irradiation.
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up.
In the context of synthesizing this compound, flow chemistry can be implemented for several key transformations. The initial nitration of trifluoromethoxybenzene, a potentially hazardous reaction due to the use of strong acids and exothermic nature, can be performed more safely in a flow reactor with precise temperature control. guidechem.com
Furthermore, the cyclization step to form the indolin-2-one ring can be optimized in a flow setup. A solution of the acyclic precursor, such as 2-chloro-N-(4-(trifluoromethoxy)phenyl)acetamide, can be passed through a heated reactor coil, possibly packed with a solid-supported catalyst or base, to facilitate the cyclization. This approach allows for rapid optimization of reaction parameters like temperature, residence time, and catalyst screening.
Table 2: Potential Flow Chemistry Setup for Indolin-2-one Synthesis
| Module | Function | Parameters to Optimize |
| Reagent Pumps | Introduce starting materials and reagents into the system | Flow rate, stoichiometry |
| Mixing Unit | Ensure efficient mixing of reactants | Mixer type (e.g., T-mixer, static mixer) |
| Reactor Coil | Provide the reaction environment | Temperature, residence time, material (e.g., PFA, stainless steel) |
| Back Pressure Regulator | Maintain pressure to keep solvents in the liquid phase above their boiling points | Pressure setting |
| In-line Analysis | Monitor reaction conversion in real-time (e.g., IR, UV-Vis) | Wavelength, integration time |
| Collection | Collect the product stream | Fraction size, timing |
The formation of the indolin-2-one scaffold often relies on the creation of key carbon-carbon and carbon-nitrogen bonds. Catalytic methods are instrumental in achieving these transformations with high efficiency and selectivity.
A common strategy for the synthesis of indolin-2-ones involves the cyclization of anilines. acs.orgnih.gov For the synthesis of this compound, a plausible catalytic approach is the palladium-catalyzed intramolecular cyclization of a suitable precursor. For example, an N-protected 2-halo-N-(4-(trifluoromethoxy)phenyl)acetamide could undergo an intramolecular Heck-type reaction or a Buchwald-Hartwig amination to form the indolin-2-one ring.
Another powerful catalytic approach involves the reductive cyclization of o-nitrostyrenes. While not directly applicable to the named compound without further functionalization, this method highlights the utility of catalysis in indole (B1671886) synthesis. acs.org Iron-catalyzed radical cyclization of anilines also presents a modern strategy for constructing the indoline (B122111) core. acs.org
The synthesis of the key precursor, 4-(trifluoromethoxy)aniline, also benefits from catalytic methods. The catalytic hydrogenation of 4-nitrotrifluoromethoxybenzene is a common and efficient method for its preparation. guidechem.comguidechem.com
Table 3: Examples of Catalytic Systems for Key Bond Formations in Indole/Indolin-2-one Synthesis
| Reaction | Catalyst System | Substrates | Product |
| Intramolecular C-N Coupling | Palladium catalyst (e.g., Pd(OAc)2) with a phosphine (B1218219) ligand (e.g., Xantphos) and a base (e.g., Cs2CO3) | N-(2-halophenyl)acetamide derivatives | Indolin-2-ones |
| Reductive Cyclization | Iron catalyst (e.g., FeCl2) with a reducing agent | o-Nitrostyrenes | Indoles |
| Catalytic Hydrogenation | Palladium on carbon (Pd/C) or Raney Nickel | Nitroaromatics | Anilines guidechem.com |
| Domino Cyclization-Alkylation | Palladacycle catalyst | 2-Alkynylanilines and allylic alcohols | 2,3-Substituted indoles nih.gov |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of the final product, this compound, and its synthetic intermediates is crucial to obtain a compound of high purity. A combination of standard and advanced purification techniques is typically employed.
Given the fluorinated nature of the target compound and its precursors, specific considerations for purification are necessary. Fluorinated compounds can sometimes exhibit different solubility profiles compared to their non-fluorinated analogs. nih.govnumberanalytics.com
Common Purification Techniques:
Crystallization: This is a primary method for purifying solid compounds. For this compound and its solid intermediates, recrystallization from a suitable solvent or solvent mixture can effectively remove impurities. The choice of solvent is critical and is determined empirically. farmaceut.org
Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds based on their polarity. acs.org This method is widely used for the purification of reaction mixtures throughout the synthetic sequence. For fluorinated compounds, the choice of eluent system (a mixture of non-polar and polar solvents) is optimized to achieve good separation.
Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in immiscible solvents. libretexts.org For instance, after a reaction, the product can be extracted into an organic solvent, and impurities can be washed away with aqueous solutions of acid, base, or brine.
Distillation: For liquid intermediates, distillation can be an effective purification method, especially if the impurities have significantly different boiling points.
Sublimation: For some solid compounds, particularly those with a high vapor pressure, sublimation can be a powerful purification technique. libretexts.org
Table 4: Purification Strategy for a Typical Synthesis of this compound
| Synthetic Step | Intermediate/Product | Likely Impurities | Primary Purification Method | Secondary Purification Method |
| Nitration | 4-Nitrotrifluoromethoxybenzene | Isomers, starting material, residual acid | Aqueous workup, Extraction | Distillation or Column Chromatography |
| Reduction | 4-(Trifluoromethoxy)aniline | Unreacted nitro compound, catalyst residues | Filtration (to remove catalyst), Extraction | Distillation or Crystallization of a salt |
| Acylation | 2-Chloro-N-(4-(trifluoromethoxy)phenyl)acetamide | Unreacted aniline, acylating agent byproducts | Aqueous workup, Extraction | Recrystallization or Column Chromatography |
| Cyclization | This compound | Unreacted starting material, side products | Column Chromatography | Recrystallization |
The purity of the final compound and intermediates is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Chemical Transformations, Functionalization, and Derivatization Strategies
Reactivity Profile of the Indolin-2-one Core
The indolin-2-one, or oxindole (B195798), core is a privileged scaffold in medicinal chemistry, possessing several reactive sites that allow for diverse chemical modifications. The reactivity is centered around the C3-methylene position, the lactam N-H, and the benzene (B151609) ring.
The indolin-2-one nucleus is susceptible to both electrophilic and nucleophilic attacks, allowing for extensive functionalization.
Electrophilic Substitution: The most common site for electrophilic substitution on the indole (B1671886) nucleus is the C3 position, which is flanked by a carbonyl group and the benzene ring. Acid-catalyzed reactions of indoles with ketones, for instance, can proceed via the in-situ generation of indolyl carbinols. niscpr.res.in Studies using montmorillonite (B579905) clay as a catalyst for the reaction between indole and various ketones (such as acetone (B3395972) and cyclohexanone) have shown that the reaction typically yields diindolyl methanes. niscpr.res.in This highlights the propensity of the C3 position to react with electrophiles.
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) reactions on the benzene portion of the indolin-2-one core are also a key transformation strategy. nih.gov These reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov The reaction kinetics and pathways can be influenced by specific interactions between the nucleophile and the electrophile, such as hydrogen bonding, which can promote the activation of both species. rsc.org While many SNAr reactions proceed through the classical two-step mechanism, some may occur via a concerted (cSNAr) one-step displacement. nih.gov
Condensation reactions are a cornerstone for building upon the indolin-2-one framework, particularly at the C3 position.
Knoevenagel Condensation: The active methylene (B1212753) group at the C3 position readily participates in Knoevenagel condensation with aldehydes and ketones. This reaction is a powerful tool for introducing a variety of substituents and forming a C=C double bond, which can be a key structural element or an intermediate for further functionalization. A one-pot, three-component domino reaction has been developed for synthesizing functionalized indole derivatives, which initiates with a Knoevenagel condensation. semanticscholar.org
Condensation with Thiosemicarbazones: A prominent strategy for derivatization involves the condensation of the C3-carbonyl of an isatin (B1672199) precursor (indole-2,3-dione) with thiosemicarbazides. This leads to the formation of 3-thiosemicarbazone-2-indolinone derivatives. semanticscholar.orgnih.gov This particular modification has proven effective in generating compounds with significant biological activity, demonstrating the utility of condensation reactions in drug discovery. semanticscholar.orgnih.gov
Condensation with Formamide (B127407) Acetals: The Leimgruber-Batcho indole synthesis provides another example of condensation, where a substituted nitrotoluene is condensed with a formamide acetal, like N,N-dimethylformamide dimethyl acetal, and a secondary amine like pyrrolidine. orgsyn.org This forms an enamine, which is then reductively cyclized to form the indole scaffold. orgsyn.org
Chemical Modifications Involving the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group at the C4 position is not merely a passive substituent; its strong electron-withdrawing nature profoundly modulates the chemical properties of the entire molecule.
The trifluoromethoxy group is one of the most electron-withdrawing groups in medicinal chemistry. Its presence on the indolin-2-one ring has significant electronic consequences.
Activation of the Benzene Ring: The -OCF₃ group deactivates the benzene ring towards electrophilic substitution due to its strong inductive effect. However, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), making positions ortho and para to it more susceptible to attack by nucleophiles, should a suitable leaving group be present.
Increased Acidity: The electron-withdrawing nature of the -OCF₃ group increases the acidity of the N-H proton of the lactam, making deprotonation easier. This facilitates N-alkylation or N-acylation reactions.
Enhanced Reactivity at C3: Structure-activity relationship (SAR) analyses on similar substituted 2-indolinones have shown that potent electron-withdrawing groups on the benzene ring contribute significantly to the molecule's biological activity. semanticscholar.org For instance, derivatives with a fluorine or trifluoromethoxy group at position 5 of the indolin-2-one ring demonstrated the highest inhibitory activity in certain biological assays. semanticscholar.org This suggests that the electronic pull of such groups enhances the desired interactions with biological targets.
The directing effects of the trifluoromethoxy group guide further functionalization on the aromatic ring.
Directing Effects in Electrophilic Aromatic Substitution: For any potential electrophilic aromatic substitution reactions, the trifluoromethoxy group acts as a deactivating, meta-directing substituent. Therefore, incoming electrophiles would preferentially add to positions C5 and C7, which are meta to the -OCF₃ group.
Influence on Distal Reactivity: The electronic influence of the C4-substituent extends to the C3 position. The electron-withdrawing effect can influence the electrophilicity of the C3-carbonyl (in the precursor isatin) and the acidity of the C3-methylene protons (in the indolin-2-one), thereby modulating its reactivity in condensation reactions. semanticscholar.org
Synthesis of Novel Analogs and Derivatives
The 4-(trifluoromethoxy)indolin-2-one scaffold serves as a starting point for the synthesis of a wide array of novel analogs, often designed to explore structure-activity relationships for therapeutic purposes.
Key strategies include:
Formation of Thiosemicarbazones: As previously mentioned, the condensation of 5-(trifluoromethoxy)isatin (B62976) (a close analog) with various phenylthiosemicarbazides has been used to generate a library of compounds. semanticscholar.orgnih.gov This approach allows for systematic variation of the substituent on the phenyl ring of the thiosemicarbazone moiety to optimize biological activity. semanticscholar.org
Suzuki Cross-Coupling: This powerful palladium-catalyzed cross-coupling reaction has been employed to synthesize novel indole analogs. For example, N-tosyl-3-indolylboronic acid can be coupled with halogenated trifluoromethylpyridines to create mono(indolyl)- and bis(indolyl)-4-trifluoromethylpyridines, which have been investigated for their potential as anticancer agents. nih.gov
Multi-step Heterocycle Synthesis: Complex heterocyclic systems can be appended to the indole core. One such route involves reacting 1H-indole-3-carbohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine (B178648) hydrate (B1144303) and subsequent condensation with various aromatic aldehydes. nih.gov This sequence yields a series of 4-(benzylideneamino)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol derivatives. nih.gov
The table below summarizes various synthetic strategies used to create novel indole derivatives.
Table 1: Synthetic Strategies for Novel Indole Analogs| Derivative Type | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| 3-Thiosemicarbazone-2-indolinones | Condensation | Isatin, Phenylthiosemicarbazides | semanticscholar.org, nih.gov |
| (Indolyl)-trifluoromethylpyridines | Suzuki Cross-Coupling | N-tosyl-3-indolylboronic acid, Dihalo-trifluoromethylpyridine | nih.gov |
| Indolyl-1,2,4-triazoles | Multi-step Synthesis/Condensation | 1H-indole-3-carbohydrazide, CS₂, Hydrazine, Aromatic aldehydes | nih.gov |
Formation of Spirocyclic Systems
A significant transformation of the indolin-2-one scaffold is its incorporation into spirocyclic systems. These three-dimensional structures are of great interest in medicinal chemistry. The formation of spirocyclic indolines from indole derivatives often involves a dearomatization step.
A notable method for creating trifluoromethyl-containing spirocyclic indolines is through a red-light-mediated cascade reaction. nih.gov This process involves the intramolecular trifluoromethylation and dearomatization of indole derivatives using Umemoto's reagent, catalyzed by ⁿPr-DMQA⁺. nih.gov This approach is efficient for constructing functionalized 3,3-spirocyclic indolines with high diastereoselectivity. nih.gov The robustness of this method is demonstrated by its successful application on both one- and ten-gram scales. nih.gov
Another strategy for synthesizing spirocyclic indolines employs the dearomative introduction of trifluoromethyl radicals into the C2 position of indole derivatives. researchgate.net This method allows for the diastereoselective synthesis of 3,3-spirocyclic indolines. researchgate.net Furthermore, spiro[indoline-2,1′-isobenzofuran]-3,3′-diones can be synthesized from isochromeno[4,3-b]indol-5(11H)-ones through a nucleophile-induced disproportionation/spirocyclization cascade process without the need for a transition-metal catalyst. rsc.org
The synthesis of a spirocyclic indoline (B122111) lactone has also been achieved through a multi-step process involving base-promoted cyclization, C3-alkylation, N-acylation, olefin dihydroxylation, and ester cleavage. nih.gov
The following table summarizes different strategies for the formation of spirocyclic systems from indole derivatives.
| Reaction Type | Key Reagents/Conditions | Resulting Spiro-System |
| Red-Light-Mediated Cascade | Umemoto's reagent, ⁿPr-DMQA⁺ catalyst, red light | CF₃-containing 3,3-spirocyclic indolines |
| Trifluoromethylative Dearomatization | Trifluoromethyl radical source | 3,3-spirocyclic indolines |
| Nucleophile-Induced Cascade | K₂CO₃, DMF/H₂O | Spiro[indoline-2,1′-isobenzofuran]-3,3′-diones |
| Multi-step Synthesis | Base, alkylating agent, acylating agent | Spirocyclic indoline lactone |
Derivatization at the Nitrogen Atom of the Indolin-2-one Ring
Modification at the nitrogen atom of the indolin-2-one ring is a common strategy to alter the compound's properties or to facilitate subsequent reactions.
For analytical purposes, electron-capturing groups such as pentafluorobenzyl and trifluoroacetyl have been successfully introduced onto the indole nitrogen atom. nih.gov These derivatives exhibit good gas chromatographic properties, making them suitable for detection by electron capture negative chemical ionization mass spectrometry. nih.gov
In synthetic applications, N-acylation is a key step in the formation of certain complex molecules. For instance, in the synthesis of a spirocyclic indoline lactone, N-acylation is performed after the C3-alkylation of the indoline ring. nih.gov
Furthermore, the protection of the nitrogen atom with sulfonyl groups, such as tosyl (Ts) or mesyl (Ms), can be crucial for the success of certain transformations. In the synthesis of 2-(trifluoromethyl)indoles via a domino trifluoromethylation/cyclization strategy, N-tosyl and N-mesyl derivatives were found to be essential for achieving successful cyclization and product formation. organic-chemistry.org
| Derivatization Type | Reagent/Group | Purpose |
| N-Alkylation | Pentafluorobenzyl bromide | Analytical derivatization |
| N-Acylation | Trifluoroacetic anhydride (B1165640) | Analytical derivatization |
| N-Acylation | Acylating agents | Synthetic intermediate |
| N-Sulfonylation | Tosyl chloride, Mesyl chloride | Directing/protecting group |
Mechanistic Investigations of Key Transformation Reactions
Understanding the reaction mechanisms of the transformations involving the this compound scaffold is crucial for optimizing reaction conditions and expanding their synthetic utility.
The formation of CF₃-containing spirocyclic indolines via a red-light-mediated cascade has been mechanistically investigated. nih.gov Studies support a pathway that begins with the formation of a trifluoromethyl radical (CF₃•). nih.gov This radical then adds to the indole ring, leading to a dearomatized benzyl (B1604629) carbocation intermediate, which subsequently undergoes cyclization to form the spirocyclic product. nih.gov
In a related trifluoromethylative dearomatization reaction used to form spirocyclic indolines, a proposed mechanism involves the deprotonation of an amine and insertion of CO₂, followed by the addition of a CF₃• radical to the indole. researchgate.net The resulting intermediate then undergoes an intramolecular C–O coupling to yield the final oxazolidone product. researchgate.net
For the domino trifluoromethylation/cyclization of 2-alkynylanilines to form 2-(trifluoromethyl)indoles, a mechanistic pathway has been proposed. organic-chemistry.org This domino sequence is thought to involve trifluoromethylation, cyclization, desulfonylation, and formylation steps under aerobic conditions. organic-chemistry.org
Kinetic studies have provided insight into the isothiourea-mediated asymmetric Michael-lactonisation of arylacetic acids and trifluoromethylenones. rsc.org These investigations revealed that the reaction is first order with respect to both the in situ formed mixed anhydride and the catalyst concentration. rsc.org The observation of a primary kinetic isotope effect when using α,α-di-deuterio 4-fluorophenylacetic acid is consistent with the rate-determining step being the deprotonation of an intermediate acyl isothiouronium ion. rsc.org
Structural Elucidation and Advanced Spectroscopic Analysis
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of one- and two-dimensional NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the structure of 4-(Trifluoromethoxy)indolin-2-one.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons, and the amine (NH) proton.
The aromatic region would display signals for H-5, H-6, and H-7. The trifluoromethoxy group at C-4 exerts an electron-withdrawing effect, influencing the chemical shifts of these adjacent protons. H-5 would likely appear as a doublet, coupled to H-6. H-7, being ortho to the electron-donating nitrogen atom, would also appear as a doublet, coupled to H-6. The H-6 proton is expected to be a triplet (or more accurately, a doublet of doublets) due to coupling with both H-5 and H-7. The methylene protons at C-3 (H-3) are diastereotopic and would appear as a singlet, while the NH proton at position 1 typically presents as a broad singlet, the chemical shift of which can be solvent-dependent. nih.govresearchgate.netchemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on analysis of oxindole (B195798) and substituted analogs. nih.govchemicalbook.com)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1 (NH) | ~8.5-9.5 | br s |
| H-3 (CH₂) | ~3.6 | s |
| H-5 | ~6.9-7.1 | d |
| H-6 | ~7.2-7.4 | t (dd) |
| H-7 | ~6.8-7.0 | d |
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton. The spectrum for this compound is expected to show nine distinct signals corresponding to its nine carbon atoms.
The carbonyl carbon (C-2) of the lactam ring is characteristically deshielded and appears at a high chemical shift. The carbon of the trifluoromethoxy group (-OCF₃) will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons are observed in the typical range of 110-150 ppm, with C-4, being directly attached to the electronegative trifluoromethoxy group, showing a significant downfield shift. The methylene carbon (C-3) appears further upfield. nih.govresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on analysis of oxindole and substituted analogs. nih.govresearchgate.netnih.gov)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=O) | ~175-178 |
| C-3 (CH₂) | ~36 |
| C-3a | ~128 |
| C-4 | ~145-148 |
| C-5 | ~110-112 |
| C-6 | ~129-131 |
| C-7 | ~124-126 |
| C-7a | ~142-144 |
| -OCF₃ | ~121 (q) |
Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals for H-3, H-5, H-6, and H-7 to their corresponding carbon signals (C-3, C-5, C-6, and C-7). researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include the NH proton (H-1) to the carbonyl carbon (C-2) and the aromatic carbons C-7a and C-3a. The methylene protons (H-3) would show correlations to the carbonyl carbon (C-2) and the aromatic carbons C-3a and C-4, confirming the core structure of the indolinone ring. researchgate.net
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.
A prominent absorption band is expected for the carbonyl (C=O) stretching of the cyclic amide (lactam) group, typically appearing in the region of 1700-1720 cm⁻¹. The N-H stretching vibration of the amide is expected as a sharp to moderately broad peak around 3200-3300 cm⁻¹. The trifluoromethoxy group would give rise to strong C-F stretching bands, typically found in the 1100-1300 cm⁻¹ region, and a C-O stretch. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range. chemicalbook.comanu.edu.au
Table 3: Predicted IR Absorption Frequencies for this compound (Predicted data based on analysis of oxindole and trifluoromethoxy-substituted aromatics. chemicalbook.comanu.edu.au)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3200-3300 | Medium |
| C-H Stretch (Aromatic) | 3050-3150 | Medium |
| C=O Stretch (Lactam) | 1700-1720 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |
| C-F Stretch | 1100-1300 | Strong |
| C-O Stretch | 1050-1150 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (C₉H₆F₃NO₂), the calculated monoisotopic mass is approximately 217.035 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula.
Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 217 would be expected. The fragmentation pattern would likely involve characteristic losses from the parent ion. A common fragmentation pathway for indolinones is the loss of a carbon monoxide (CO) molecule (28 Da) to form a fragment at m/z 189. Subsequent fragmentation could involve the loss of the trifluoromethyl radical (•CF₃, 69 Da) or the entire trifluoromethoxy group. rsc.orgnih.gov
Table 4: Predicted Mass Spectrometry Fragments for this compound (Predicted data based on common fragmentation pathways for indolinones. rsc.orgnih.gov)
| m/z | Possible Identity |
|---|---|
| 217 | [M]⁺ |
| 189 | [M - CO]⁺ |
| 148 | [M - CO - F]⁺ (rearranged) |
| 119 | [Indolinone core fragment]⁺ |
X-ray Crystallography for Solid-State Molecular Structure and Packing
X-ray crystallography provides the most definitive proof of structure by determining the precise three-dimensional arrangement of atoms in a single crystal. Although a specific crystal structure for this compound is not publicly available, its expected solid-state features can be inferred from related oxindole structures. rsc.orgmdpi.com
The indolinone core is expected to be nearly planar. In the solid state, molecules would likely form hydrogen-bonded dimers or chains through intermolecular N-H···O=C interactions between the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule. rsc.org These hydrogen bonds are a dominant feature in the crystal packing of many oxindole derivatives. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may further stabilize the crystal lattice. The trifluoromethoxy group would influence the packing arrangement due to its size and electrostatic properties.
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
The following tables present anticipated bond lengths, bond angles, and dihedral angles for this compound based on data from these related structures.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) |
| C=O in lactam | ~1.23 - 1.25 |
| C-N in lactam | ~1.35 - 1.39 |
| C-C in aromatic ring | ~1.38 - 1.40 |
| C-O (ether linkage) | ~1.36 - 1.38 |
| O-CF₃ | ~1.41 - 1.43 |
| C-F | ~1.33 - 1.35 |
| N-H | ~0.86 |
Table 2: Predicted Bond Angles for this compound
| Angle | Predicted Angle (°) |
| N-C=O in lactam | ~125 - 128 |
| C-N-C in lactam | ~110 - 112 |
| Angles in benzene (B151609) ring | ~119 - 121 |
| C-O-C (ether) | ~118 - 120 |
| F-C-F | ~106 - 108 |
Table 3: Predicted Dihedral Angles for this compound
| Dihedral Angle | Predicted Angle (°) |
| C-C-O-C (Aromatic C - Aromatic C - O - CF₃) | ~90 |
| H-N-C=O | ~180 (trans) |
| Dihedral angles within the indolin-2-one rings | Near 0 for planarity |
Analysis of Conformational Features and Planarity
The indolin-2-one ring system is generally considered to be nearly planar. iucr.org X-ray diffraction studies of various indolin-2-one derivatives confirm that the fused benzene and pyrrolidin-2-one rings exhibit a high degree of planarity, with only minor deviations of the atoms from the mean plane. researchgate.netiucr.org
A key conformational feature of this compound is the orientation of the trifluoromethoxy group relative to the benzene ring. Unlike the methoxy (B1213986) group in anisole, which favors a planar conformation, the trifluoromethoxy group in (trifluoromethoxy)benzene (B1346884) and its derivatives predominantly adopts a perpendicular conformation. researchgate.netacs.org In this arrangement, the C-O-C plane of the trifluoromethoxy group is orthogonal to the plane of the benzene ring. acs.org This preference is attributed to stereoelectronic effects. This perpendicular orientation is expected to be the most stable conformation for the trifluoromethoxy group in this compound as well.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The molecular structure of this compound contains functional groups that are capable of forming significant intermolecular interactions, which are crucial in its solid-state packing.
Hydrogen Bonding: The indolin-2-one moiety possesses a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This allows for the formation of strong intermolecular N-H···O hydrogen bonds. In the crystal structures of related indolin-2-one derivatives, these hydrogen bonds often lead to the formation of dimers or extended chain motifs. researchgate.netiucr.org
The trifluoromethoxy group, being highly fluorinated, can also participate in weaker C-H···F and F···F interactions, which may further influence the crystal packing.
Polymorphism and Solid-State Characteristics
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those with the potential for varied intermolecular interactions like hydrogen bonding and π-π stacking. While no specific studies on the polymorphism of this compound have been reported, its structural features suggest that it could exhibit this property.
Different polymorphic forms would arise from variations in the packing of the molecules in the crystal lattice, potentially involving different hydrogen bonding networks or π-π stacking arrangements. Each polymorph would have distinct physical properties, such as melting point, solubility, and stability. The identification and characterization of potential polymorphs would require experimental techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
DFT calculations are instrumental in building a foundational understanding of the molecule's characteristics, from its electron distribution to its spectroscopic signatures. youtube.com By solving approximations of the Schrödinger equation, DFT can determine the ground-state electronic energy and electron density, from which numerous properties can be derived. youtube.com For molecules like 4-(Trifluoromethoxy)indolin-2-one, functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. sysrevpharm.orgijrte.org
The electronic structure of this compound is characterized by the interplay between the electron-withdrawing trifluoromethoxy group (-OCF₃) and the indolin-2-one core. DFT calculations can predict the optimized molecular geometry, defining bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.
A key output of these calculations is the Molecular Electrostatic Potential (MEP) map. The MEP plot is a valuable tool for identifying potential electrophilic and nucleophilic sites on a molecule. nih.gov Colors on the MEP map indicate the magnitude of the electrostatic potential, with red signifying regions of negative potential (prone to electrophilic attack) and blue indicating regions of positive potential (prone to nucleophilic attack). nih.gov For this compound, the MEP would show a high concentration of negative potential around the carbonyl oxygen and the fluorine atoms of the trifluoromethoxy group, highlighting their nucleophilic character. Conversely, the hydrogen atom on the amide nitrogen (N-H) would exhibit a positive potential, indicating its electrophilic, acidic nature.
Natural Bond Orbital (NBO) analysis further refines this picture by quantifying the charge distribution on each atom. This analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule. nih.gov
Table 1: Predicted Atomic Charges using NBO Analysis (Hypothetical Data) This table presents hypothetical NBO charge values for key atoms in this compound, calculated at the B3LYP/6-311++G(d,p) level, to illustrate expected charge distribution.
| Atom | Predicted NBO Charge (a.u.) |
|---|---|
| O (Carbonyl) | -0.65 |
| N (Amide) | -0.58 |
| H (on N) | +0.42 |
| O (-OCF₃) | -0.40 |
| F (average) | -0.35 |
Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity. wpmucdn.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). nih.gov
Table 2: Predicted Frontier Orbital Energies and Reactivity Indices This table contains representative data for an indolinone derivative, calculated using DFT, to illustrate the typical values for this compound.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.85 |
| LUMO Energy (ELUMO) | -2.20 |
| HOMO-LUMO Energy Gap (ΔE) | 4.65 |
DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies often show a systematic deviation from experimental results due to the neglect of anharmonicity and the use of a gaseous-phase model. nih.gov To improve accuracy, the calculated frequencies are typically multiplied by a scaling factor (e.g., 0.961 for B3LYP/6–311++G(d,p)). nih.gov
The predicted spectrum allows for the unambiguous assignment of vibrational modes observed experimentally. For this compound, key vibrational modes include the N-H stretch, the C=O stretch of the lactam ring, C-C aromatic stretches, and the characteristic C-F stretches of the trifluoromethoxy group. Comparing the computed spectrum with the experimental one confirms the molecular structure and provides a detailed understanding of its vibrational properties. nih.gov
Table 3: Selected Predicted Vibrational Frequencies (Scaled) vs. Typical Experimental Values This table illustrates the correlation between scaled theoretical frequencies and observed experimental IR bands for key functional groups in this compound.
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3455 | 3400-3500 | Amide N-H stretch |
| ν(C=O) | 1715 | 1700-1725 | Lactam carbonyl stretch |
| ν(C-O-C) | 1250 | 1230-1270 | Asymmetric ether stretch |
| ν(C-F) | 1180 | 1150-1200 | CF₃ symmetric stretch |
Reaction Mechanism Elucidation via Computational Pathways
Beyond static molecular properties, computational chemistry can map out the entire course of a chemical reaction. This allows for the elucidation of complex reaction mechanisms, identification of transient intermediates, and determination of the factors controlling reaction rates and product selectivity.
To understand how this compound is synthesized or how it participates in subsequent reactions, computational chemists locate the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. wikipedia.org
For instance, in the synthesis of related 3-trifluoromethyl indolines from benzoxazinones, computational studies could confirm the involvement of key intermediates like aza-ortho-quinone methides. researchgate.net By modeling the reaction pathway, researchers can analyze the geometry of the transition state, identifying which bonds are breaking and which are forming. This analysis is crucial for rationalizing the stereochemical outcome of a reaction and for designing catalysts that can lower the activation energy barrier.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed. This profile provides a quantitative measure of the reaction's feasibility.
Key parameters derived from the energetic profile include:
Activation Energy (Ea): The energy difference between the reactants and the transition state. It determines the reaction rate.
Reaction Energy (ΔErxn): The energy difference between the products and the reactants. It indicates whether the reaction is exothermic (energetically favorable) or endothermic.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and structural elucidation. numberanalytics.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure determination. nih.gov The chemical shifts of ¹H and ¹⁹F nuclei in this compound can be predicted with high accuracy using computational methods. Density Functional Theory (DFT) is a common approach, where the magnetic shielding of each nucleus is calculated. numberanalytics.com The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. numberanalytics.com For fluorinated aromatic compounds, specific scaling factors may be applied to the computationally obtained values to improve agreement with experimental data. researchgate.netnih.gov Recent advances in machine learning (ML) have also led to highly accurate predictions of NMR chemical shifts, with some programs capable of predicting ¹H chemical shifts with a mean absolute error of less than 0.10 ppm. nih.govresearchgate.net
Below is a table of hypothetical, yet plausible, predicted ¹H and ¹⁹F NMR chemical shifts for this compound, calculated using DFT methods.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm, relative to CFCl₃) |
| N-H | 8.35 | N/A |
| H-5 | 7.20 | N/A |
| H-6 | 6.95 | N/A |
| H-7 | 7.10 | N/A |
| CH₂ (C3) | 3.60 | N/A |
| OCF₃ | N/A | -58.5 |
Note: These are illustrative values. Actual predicted shifts can vary based on the level of theory, basis set, and solvent model used.
The Ultraviolet-Visible (UV-Vis) absorption spectrum is determined by the electronic transitions within the molecule. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the spectral bands. acs.orgmedium.com These calculations can predict the π → π* and n → π* transitions that are characteristic of the conjugated indole (B1671886) system. medium.com The predicted spectrum can be compared with experimental data to confirm the molecular structure and understand its electronic properties. researchgate.net
A hypothetical predicted UV-Vis absorption spectrum for this compound in a common solvent like ethanol (B145695) is presented below.
| Predicted Transition | λ_max (nm) | Oscillator Strength (f) |
| S₀ → S₁ (π → π) | 295 | 0.15 |
| S₀ → S₂ (π → π) | 250 | 0.65 |
| S₀ → S₃ (n → π*) | 220 | 0.02 |
Note: These values are representative for an indole chromophore and serve as an example of what computational methods can predict.
Quantitative Structure-Property Relationship (QSPR) Modeling (Excluding Biological Properties)
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netmonash.edu These models are used to predict properties without the need for experimental measurement, which is particularly useful in the early stages of chemical design and assessment. nih.gov
For this compound, a QSPR model could be developed to predict a range of non-biological properties. The process involves several steps:
Data Set Collection : A dataset of diverse molecules with experimentally determined values for a specific property (e.g., boiling point, solubility, vapor pressure) is compiled. monash.edu
Descriptor Calculation : For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). researchgate.net
Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical equation that links the descriptors to the property of interest. mdpi.com
Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
For instance, a QSPR model for predicting the aqueous solubility (logS) of a series of substituted indolinones might take the following hypothetical form:
logS = c₀ + c₁(logP) + c₂(TPSA) + c₃*(MV)
Where logP is the octanol-water partition coefficient, TPSA is the topological polar surface area, MV is the molecular volume, and c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis. By calculating the descriptors for this compound, its solubility could then be predicted using this model. QSPR models are valuable tools for estimating important physicochemical data required for chemical process design and environmental assessment. aidic.it
Synthetic Utility and Role in Advanced Organic Synthesis
4-(Trifluoromethoxy)indolin-2-one as a Versatile Synthetic Intermediate
This compound possesses several reactive sites that can be selectively functionalized, rendering it a highly adaptable intermediate for the synthesis of a diverse array of more complex molecules. The core reactivity of the indolin-2-one scaffold is centered around the nucleophilic character of the N-H amide and the electrophilic and nucleophilic potential of the C3 methylene (B1212753) group.
The nitrogen atom of the lactam can undergo N-alkylation or N-arylation under basic conditions, allowing for the introduction of various substituents. The presence of the electron-withdrawing trifluoromethoxy group at the 4-position on the aromatic ring is expected to increase the acidity of the N-H proton, potentially facilitating these reactions under milder conditions compared to the unsubstituted parent oxindole (B195798).
The C3 position is arguably the most versatile handle for synthetic transformations. It can be deprotonated with a suitable base to form an enolate, which can then participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. These include:
Alkylation: Reaction with alkyl halides to introduce alkyl chains.
Aldol condensation: Reaction with aldehydes and ketones to form 3-substituted-3-hydroxyindolin-2-ones, which can be further dehydrated to yield 3-alkylideneindolin-2-ones.
Michael addition: Conjugate addition to α,β-unsaturated systems.
The electron-withdrawing nature of the 4-trifluoromethoxy group would likely influence the reactivity of the C3 position, potentially affecting the stability of the enolate and the stereochemical outcome of these reactions.
Furthermore, the aromatic ring of this compound can undergo electrophilic aromatic substitution, although the strong deactivating effect of both the lactam carbonyl and the trifluoromethoxy group would necessitate harsh reaction conditions.
The trifluoromethoxy group itself is generally stable to many synthetic transformations, making it an ideal substituent for carrying through multi-step synthetic sequences. beilstein-journals.orgnih.gov This stability, coupled with the multiple points of functionalization on the indolin-2-one core, underscores the utility of this compound as a key synthetic intermediate.
Table 1: Potential Synthetic Transformations of this compound
| Reactive Site | Reaction Type | Potential Reagents | Resulting Structure |
| N1-H | Alkylation/Arylation | Alkyl halides, Aryl halides (with catalyst) | N-Substituted indolin-2-ones |
| C3-CH₂ | Alkylation | Alkyl halides | 3-Alkyl-indolin-2-ones |
| C3-CH₂ | Aldol Condensation | Aldehydes, Ketones | 3-Alkylideneindolin-2-ones |
| C3-CH₂ | Michael Addition | α,β-Unsaturated compounds | 3,3-Disubstituted-indolin-2-ones |
Applications in the Synthesis of Complex Heterocyclic Scaffolds
The indolin-2-one framework serves as an excellent starting point for the construction of more elaborate heterocyclic systems, particularly spirocyclic and fused ring systems, which are of significant interest in drug discovery. nih.gov The reactivity of the C3 position is central to these transformations.
For instance, the condensation of indolin-2-ones with various electrophiles can lead to the formation of spiro-fused heterocycles. A notable example is the synthesis of spiro[furan-2,3ʹ-indoline] derivatives through the three-component reaction of anilines, aldehydes or isatins, and diethyl acetylenedicarboxylate. nih.gov It is conceivable that this compound could be employed in similar multicomponent reactions to generate novel trifluoromethoxy-substituted spiro-oxindoles. These compounds are of particular interest as the spiro-oxindole core is a key feature in several natural products and approved drugs.
Furthermore, the 3-alkylideneindolin-2-ones, readily prepared from this compound, are versatile Michael acceptors and dienophiles. They can participate in a variety of cycloaddition reactions to construct complex polycyclic scaffolds. For example, [3+2] cycloadditions with azomethine ylides can afford spiro-pyrrolidinyl-oxindoles, and [4+2] cycloadditions can lead to the formation of spiro-cyclohexenyl-oxindoles. The trifluoromethoxy group in these resulting complex structures could impart desirable properties such as enhanced metabolic stability and lipophilicity. nih.gov
The synthesis of trifluoromethyl-substituted nitrogen heterocycles is an area of active research due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. researchgate.nettandfonline.com The use of this compound as a building block provides a direct route to incorporate the trifluoromethoxy moiety into these complex heterocyclic frameworks.
Development of Catalytic Ligands or Reagents (Hypothetical Chemical Role)
While there are no specific reports on the use of this compound as a catalytic ligand, its structural features suggest a hypothetical role in this capacity. The indolin-2-one scaffold can be modified to incorporate coordinating atoms, thereby functioning as a ligand for transition metal catalysis. For example, the introduction of a pyridyl or pyrazolyl group at the N1 position or a phosphine (B1218219) group at the C3 position could create bidentate or pincer-type ligands. nih.gov
The trifluoromethoxy group at the 4-position would play a crucial role in tuning the electronic properties of such a ligand. The strong electron-withdrawing nature of the -OCF₃ group would decrease the electron density on the coordinating atoms. This electronic modulation could have a significant impact on the catalytic activity and selectivity of the corresponding metal complex. For instance, in palladium-catalyzed cross-coupling reactions, a more electron-deficient ligand can facilitate the reductive elimination step, which is often the rate-determining step of the catalytic cycle.
The development of chiral ligands for asymmetric catalysis is a major focus in modern organic synthesis. A chiral center could be introduced at the C3 position of this compound, and subsequent elaboration into a ligand could provide a new class of chiral ligands for asymmetric transformations. The trifluoromethoxy group could influence the stereochemical outcome of the catalyzed reaction through steric and electronic effects.
Potential Applications in Materials Science (General Chemical Utility)
The incorporation of fluorine atoms into organic molecules can lead to materials with unique and desirable properties, such as high thermal stability, chemical inertness, and specific optical and electronic characteristics. researchgate.net The trifluoromethoxy group, in particular, is known to enhance lipophilicity and metabolic stability in bioactive molecules, and it can be expected to confer similar property enhancements to materials. nih.gov
Indole-based polymers have been investigated for their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electron-rich nature and good charge-transporting properties. It is plausible that polymers incorporating the this compound unit could be synthesized, for example, through polymerization involving the N-H or C3 position.
The presence of the trifluoromethoxy group could lead to materials with:
Enhanced Thermal Stability: The high strength of the C-F bond often translates to increased thermal stability of the resulting material.
Improved Solubility: The -OCF₃ group can improve the solubility of the polymer in organic solvents, which is advantageous for solution-based processing of thin films for electronic devices.
Modified Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group would lower the HOMO and LUMO energy levels of the polymer, which could be beneficial for tuning the charge injection and transport properties in electronic devices.
Hydrophobicity: Fluorinated polymers are typically hydrophobic, which could be useful for creating water-repellent surfaces or for applications where resistance to moisture is important.
Given the general utility of fluorinated compounds and indole (B1671886) derivatives in materials science, this compound represents a promising, yet underexplored, building block for the development of new functional materials.
Future Directions in Chemical Research of 4 Trifluoromethoxy Indolin 2 One Derivatives
Greener and More Sustainable Synthetic Routes
The chemical industry's growing emphasis on environmental responsibility necessitates the development of more sustainable methods for synthesizing 4-(trifluoromethoxy)indolin-2-one and its derivatives. nih.gov Future research will likely focus on several key areas to minimize environmental impact and enhance efficiency.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. mdpi.com The application of flow chemistry to the synthesis of indoline (B122111) derivatives has already been shown to be a valuable technique for improving reaction routes. nih.gov Future efforts could adapt existing multi-step batch syntheses of this compound into telescoped flow processes, reducing the need for isolation and purification of intermediates, thereby minimizing solvent usage and waste generation.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. researchgate.net Its application in indoline synthesis, including nickel/photoredox dual catalysis, has demonstrated high regioselectivity. organic-chemistry.orgacs.orgnih.gov Future investigations could explore photoredox-mediated cyclizations or functionalizations to construct the this compound core, potentially offering novel and more efficient synthetic pathways.
| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |
| Flow Chemistry | Telescoped synthesis from early-stage precursors. | Reduced waste, improved safety, and higher throughput. |
| Alternative Solvents | Utilizing water or bio-based solvents in key synthetic steps. | Decreased reliance on volatile organic compounds (VOCs). |
| Biocatalysis | Enzymatic resolution of chiral intermediates or stereoselective cyclization. | High selectivity under mild conditions, biodegradable catalysts. |
| Photoredox Catalysis | Intramolecular cyclization of a suitable aniline (B41778) derivative. | Access to novel reaction pathways with high energy efficiency. |
Exploration of Novel Chemical Transformations and Rearrangements
Beyond improving existing synthetic routes, future research will undoubtedly focus on discovering new chemical reactions and skeletal rearrangements involving the this compound core.
Skeletal Editing: Recent advances in synthetic chemistry have introduced the concept of "skeletal editing," where the core structure of a molecule is modified in a late-stage fashion. researchgate.netnih.gov Applying such strategies to the indolin-2-one scaffold could lead to the generation of novel heterocyclic systems. For instance, oxidative cleavage and subsequent rearrangement could transform the indolinone core into quinazoline (B50416) or quinoxaline (B1680401) bioisosteres, providing rapid access to new chemical space. researchgate.netcaltech.edunih.gov
Novel Cycloadditions and Annulations: The indolin-2-one scaffold can serve as a building block for constructing more complex fused-ring systems. Future work could explore formal [3+2] annulation reactions to synthesize spiro[indazole-3,3′-indolin]-2′-ones, which can then undergo rearrangement to indazolo[2,3-c]quinazolin-6(5H)-ones. researchgate.net Such transformations would significantly expand the structural diversity of accessible derivatives.
Late-Stage Functionalization: The development of novel C-H functionalization reactions tailored for the this compound system will be crucial. These methods would allow for the direct introduction of various functional groups onto the aromatic ring or the heterocyclic core at a late stage, facilitating the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Advanced Mechanistic Investigations via In Situ Spectroscopy and Kinetic Studies
A deeper understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new transformations. The application of advanced analytical techniques will be instrumental in this endeavor.
In Situ Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the concentrations of reactants, intermediates, and products throughout a chemical reaction. caltech.edu Applying these methods to key steps in the synthesis of this compound derivatives would allow for the identification of transient intermediates and provide insights into the reaction kinetics, helping to elucidate complex reaction pathways.
Computational Modeling: Density functional theory (DFT) calculations and other computational methods are powerful tools for studying reaction mechanisms. nih.govnih.govrsc.org Future research will likely employ these techniques to model the transition states and intermediates of known and novel reactions involving this compound. This computational insight can help to explain observed reactivity and selectivity, and guide the design of more efficient catalysts and reaction conditions.
| Analytical Technique | Application to this compound Research | Information Gained |
| In Situ FTIR/NMR | Monitoring the formation of the indolinone ring. | Real-time kinetic data, identification of intermediates. |
| Kinetic Studies | Investigating the rate-determining step of a reaction. | Understanding the factors that control reaction speed. |
| Computational Chemistry | Modeling transition states of a novel rearrangement. | Energetic barriers, prediction of product distribution. |
Design and Synthesis of New Structural Motifs Based on the Indolin-2-one Core with Trifluoromethoxy Functionality
The versatility of the indolin-2-one scaffold allows for the creation of a wide array of new structural motifs. The trifluoromethoxy group, with its unique electronic properties, further enhances the potential for novel drug-like molecules.
Spirocyclic Derivatives: The synthesis of spiro-indolin-2-ones has garnered significant interest due to their prevalence in natural products and their diverse biological activities. researchgate.netnih.gov Future efforts will likely focus on developing new methods for constructing spirocyclic systems incorporating the this compound core, such as through asymmetric Michael reactions or multi-component cycloadditions. rsc.org These complex, three-dimensional structures are of particular interest for targeting challenging protein-protein interactions.
Fused Heterocycles: The indolin-2-one ring can be used as a template to build more elaborate fused heterocyclic systems. Research into domino reactions and intramolecular cyclizations starting from suitably functionalized this compound derivatives could lead to the discovery of novel polycyclic scaffolds with unique pharmacological profiles.
Peptidomimetics and Conjugates: Incorporating the this compound moiety into peptides or conjugating it with other pharmacophores is a promising strategy for developing new therapeutic agents. nih.gov This approach could enhance target specificity, improve pharmacokinetic properties, or create bifunctional molecules capable of modulating multiple biological pathways.
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The integration of automation and data-driven approaches is set to revolutionize chemical research. For this compound derivatives, these technologies can accelerate the discovery and optimization of new compounds and synthetic routes.
High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions in parallel, significantly speeding up the optimization process. nih.gov This can be applied to find optimal catalysts, solvents, and reaction parameters for the synthesis of this compound and its analogs, while minimizing the consumption of valuable starting materials.
Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses with high precision and reproducibility. The development of automated platforms for the synthesis of this compound derivative libraries would enable the rapid generation of a large number of compounds for biological screening.
DNA-Encoded Libraries (DEL): DEL technology allows for the synthesis and screening of billions of compounds in a single experiment. nih.govyoutube.com The development of on-DNA compatible reactions for the construction of this compound-based libraries would provide a powerful tool for identifying novel hits against a wide range of biological targets. nih.govnih.govchemrxiv.orgyoutube.com
Machine Learning and AI: Machine learning algorithms can be used to analyze large datasets from HTE and DEL screenings to identify trends and predict the properties of new compounds. nih.govyoutube.com In the future, AI could be used to design novel this compound derivatives with desired biological activities and to propose optimal synthetic routes, creating a closed-loop system for accelerated drug discovery. nih.govarxiv.org
| Technology | Application in this compound Research | Potential Impact |
| High-Throughput Experimentation | Optimization of a key cross-coupling reaction. | Rapid identification of optimal reaction conditions. |
| Automated Synthesis | Parallel synthesis of a 100-member derivative library. | Accelerated generation of compounds for SAR studies. |
| DNA-Encoded Libraries | Screening for novel kinase inhibitors. | Discovery of new hits from a vast chemical space. |
| Machine Learning | Predicting the biological activity of virtual compounds. | Prioritization of synthetic targets, reducing wasted effort. |
Q & A
Q. What are the optimized synthetic routes for 4-(trifluoromethoxy)indolin-2-one, and how do they address limitations of traditional methods?
Methodological Answer: A five-step synthesis route starting from commercially available 2-(2-methyl-3-nitrophenyl)acetic acid has been developed to produce 4-(2-hydroxyethyl)indolin-2-one, a key intermediate for derivatives like this compound. This method improves upon earlier protocols by:
Q. How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer: Post-synthesis characterization employs:
- ¹H/¹³C NMR : Confirms regioselectivity of trifluoromethoxy substitution (e.g., δ ~122–124 ppm for CF₃O in ¹³C NMR) .
- HRMS : Validates molecular weight (e.g., [M+Na]⁺ calculated: 591.2288, observed: 591.2291 in derivative compounds) .
- Chromatography : Rf values (e.g., 0.5 in cyclohexane/EtOAc 8:2) ensure purity .
Note : Contradictions in reported yields (e.g., 72% vs. 99% for intermediate steps) highlight the need for rigorous solvent and temperature control .
Advanced Research Questions
Q. What mechanistic insights explain the selectivity of radical relay reactions in synthesizing this compound derivatives?
Methodological Answer: In dearomative difunctionalization reactions (e.g., radical relay with CF₃O-substituted arenes):
- Radical Stabilization : The trifluoromethoxy group enhances spin density at the indole C4 position, directing regioselective C–H functionalization .
- Kinetic Control : Tosylate leaving groups (vs. bromides) suppress elimination pathways, favoring substitution (e.g., 87% yield for secondary amine formation) .
Case Study : Reaction of bromide 21a with n-propylamine yields 45% substitution product vs. 35% elimination byproduct, whereas tosylate 21b reduces elimination to 5% .
Q. How do structural modifications at the indolin-2-one scaffold impact biological activity, particularly in antiviral contexts?
Methodological Answer: Derivatives of this compound exhibit activity against flaviviruses (e.g., dengue) by targeting NS3–NS4B protein interactions . Key modifications include:
- Side Chain Functionalization : Introduction of chlorophenyl or morpholinyl groups enhances binding affinity (e.g., IC₅₀ < 100 nM in cell-based assays) .
- Stereochemistry : Enantiomers (e.g., 4A vs. 4B ) show divergent potency due to chiral center interactions with viral proteases .
Q. What analytical strategies resolve contradictions in reported synthetic yields for intermediates like 4-(2-hydroxyethyl)indolin-2-one?
Methodological Answer: Discrepancies in yields (e.g., 8% vs. 90% for cyclization steps) arise from:
Q. Resolution :
Q. What safety protocols are critical for handling this compound intermediates?
Methodological Answer: Key hazards include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
